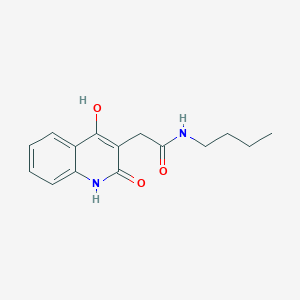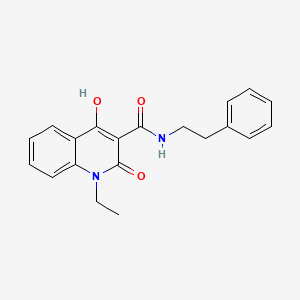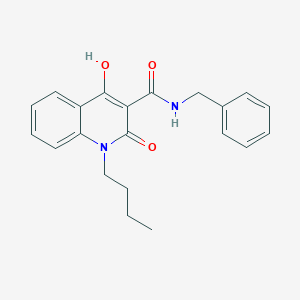
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BBHQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. BBHQ belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have potential applications in drug development due to its diverse biological activities. It has been reported to have antibacterial, antifungal, antiviral, and anticancer properties. N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of diseases associated with oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant activity. N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its anti-inflammatory activity. In addition, N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of bacterial and fungal cells, indicating its antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations, including its low bioavailability and poor pharmacokinetic properties. Therefore, further research is needed to improve the pharmacokinetic properties of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
Direcciones Futuras
There are several future directions for research on N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Furthermore, research is needed to improve the pharmacokinetic properties of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide and to develop novel derivatives with improved biological activities.
Conclusion:
In conclusion, N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound with potential applications in drug development. It has been shown to have antibacterial, antifungal, antiviral, and anticancer properties, as well as antioxidant and anti-inflammatory activities. N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its stability and solubility, but it also has some limitations, including its poor pharmacokinetic properties. Further research is needed to investigate the potential therapeutic applications of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide and to develop novel derivatives with improved biological activities.
Métodos De Síntesis
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzylamine with butyric anhydride, followed by the reaction of the resulting product with 2-hydroxy-1,4-naphthoquinone. The final product is obtained after the reaction of the intermediate product with benzyl chloride and subsequent purification steps.
Propiedades
IUPAC Name |
N-benzyl-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-3-13-23-17-12-8-7-11-16(17)19(24)18(21(23)26)20(25)22-14-15-9-5-4-6-10-15/h4-12,24H,2-3,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHCRFALJQHHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-butyl-2-hydroxy-4-oxoquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5913879.png)
![methyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913887.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913895.png)

![4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913907.png)


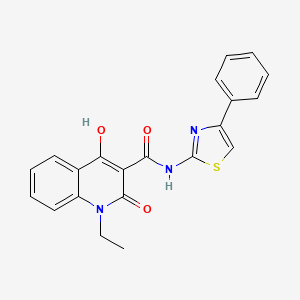

![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)
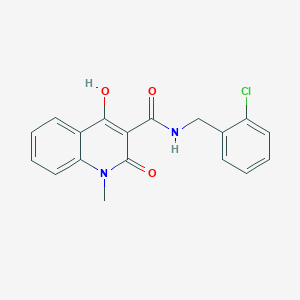
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
